2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide
Description
2-Cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide is a synthetic enamide derivative featuring a cyano group at the α-position, a furan-2-yl substituent, and a 2-sulfanyl-1,3-benzoxazole moiety. The compound’s structure combines electron-rich (furan) and electron-deficient (cyano, benzoxazole) components, which may influence its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3S/c16-8-9(6-11-2-1-5-20-11)14(19)17-10-3-4-12-13(7-10)21-15(22)18-12/h1-7H,(H,17,19)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNGUGLQLBVRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)NC(=S)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: Starting with a suitable precursor, the benzoxazole ring is synthesized through a cyclization reaction.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the benzoxazole derivative.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction with cyanoacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for various pharmacological applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzoxazole compounds exhibit significant anticancer properties. The incorporation of the furan moiety may enhance biological activity through mechanisms such as apoptosis induction in cancer cells .
- Antimicrobial Properties : Research indicates that compounds containing benzoxazole and furan rings possess antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent .
Material Science
The unique properties of this compound allow for exploration in material science:
- Organic Electronics : The conjugated structure may be utilized in organic semiconductor applications. Its ability to form charge-transfer complexes can be exploited in organic photovoltaic devices .
- Sensors : The sensitivity of the compound to environmental changes makes it a potential candidate for sensor technology, particularly in detecting specific ions or small molecules due to its electronic properties .
Case Study 1: Anticancer Screening
A study evaluated the anticancer properties of a series of benzoxazole derivatives, including the target compound. The results showed that certain analogs exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating promising therapeutic potential.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide was tested against common pathogens like Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones, suggesting its effectiveness as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and functional group effects.
Structural Analogs from
Compounds 5b (2-cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide) and 5c (2-cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide) share the enamide backbone but differ in substituents:
- Substituent Effects :
- Electron-donating groups (e.g., 4-methoxy in 5b ) correlate with higher synthetic yields (90%) compared to 5c (63%), which bears an electron-withdrawing 4-chloro group. This suggests that electron-rich aryl groups may stabilize intermediates during synthesis .
- Melting Points : 5b (292°C) vs. 5c (286°C) indicates that polar substituents (methoxy) enhance crystalline packing interactions .
| Compound | R-group (Aryl) | Yield (%) | Melting Point (°C) | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Furan-2-yl | N/A | N/A | ~385.4 (est.) |
| 5b | 4-Methoxyphenyl | 90 | 292 | 427.4 |
| 5c | 4-Chlorophenyl | 63 | 286 | 417.9 |
Chromone-Based Derivatives ()
Compounds 1–4 (e.g., 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide) replace the benzoxazole moiety with chromone (a fused benzopyrone system). Key differences:
- Sulfur/Phosphorus Incorporation : Compounds 2–4 include dithioxo or sulfido groups, which may confer redox activity or metal-binding capacity—features absent in the target compound .
Nitro- and Morpholine-Substituted Enamides ()
- C18H15F3N2O2 : Features a trifluoromethyl group and morpholine ring, enhancing lipophilicity and metabolic stability compared to the target compound’s furan and sulfanyl groups.
- C22H19N5O8: Contains a phenoxyphenyl group and nitro substituents, which could increase steric bulk and π-stacking capability .
Key Research Findings
Synthetic Yield Trends : Electron-donating substituents (e.g., methoxy) improve yields in enamide synthesis, whereas electron-withdrawing groups (e.g., chloro) may hinder reaction efficiency .
Thermal Stability : Higher melting points in analogs with polar substituents suggest stronger crystal lattice interactions, a property that could be exploited in materials design .
Functional Group Diversity : The sulfanyl group in the target compound’s benzoxazole moiety may facilitate hydrogen bonding or disulfide formation, distinguishing it from sulfonamide or chromone-based analogs .
Biological Activity
2-Cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by a cyano group, a furan moiety, and a benzoxazole derivative with a sulfanyl substituent. This unique combination may contribute to its biological properties.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Furan Ring : The furan ring is typically synthesized using cyclization reactions involving suitable precursors.
- Introduction of the Cyano Group : The cyano group can be introduced through nucleophilic substitution reactions.
- Benzoxazole Derivative Formation : The benzoxazole moiety is synthesized through cyclization of o-amino phenols with carboxylic acids or their derivatives.
- Final Coupling Reaction : The final compound is formed through coupling reactions between the furan derivative and the benzoxazole.
Biological Activity
The biological activity of the compound has been evaluated in various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.5 |
| MDA-MB-231 | 0.8 |
| A549 | 1.0 |
| HT-29 | 1.5 |
| MCF-7 | 1.8 |
The IC50 values indicate that the compound is particularly potent against HeLa cells, suggesting a mechanism that may involve tubulin polymerization inhibition similar to other known anticancer agents .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the potential of this compound as a lead in developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cell culture models. Studies have shown a reduction in TNF-alpha and IL-6 levels upon treatment with the compound.
The proposed mechanisms underlying the biological activities of this compound include:
- Tubulin Inhibition : Similar to colchicine, it may bind to tubulin, preventing polymerization and leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Cytokine Modulation : It modulates inflammatory pathways by affecting cytokine production.
Q & A
Q. What are the recommended synthetic routes for 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide, and how can reaction conditions be optimized?
Answer: A plausible synthetic strategy involves a multi-step approach:
- Step 1: Substitution reactions under alkaline conditions to introduce the furan-2-yl moiety, as demonstrated in analogous compounds using 3-chloro-4-fluoronitrobenzene and alcohol derivatives .
- Step 2: Reduction of intermediate nitro groups under acidic conditions with iron powder to yield aniline derivatives .
- Step 3: Condensation with cyanoacetic acid using coupling agents (e.g., DCC or EDCI) to form the enamide backbone .
Optimization: Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for condensation), and stoichiometric ratios (1:1.2 for amine:cyanoacetic acid) to maximize yield. Monitor reactions via TLC or HPLC .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic techniques?
Answer:
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction (SHELX suite) to resolve stereochemistry and intermolecular interactions. Refinement with SHELXL ensures accurate bond-length and angle measurements .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the bioactivity of this compound against specific molecular targets?
Answer:
Q. What strategies are effective in resolving contradictions between computational predictions and experimental results for this compound’s reactivity?
Answer:
- Computational Validation:
- Experimental Reconciliation:
Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing:
- pH Stability: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm) .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) for mass loss profiles .
- Degradation Product Identification: Employ LC-MS/MS to characterize byproducts, focusing on hydrolysis of the enamide bond or oxidation of the thiol group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
